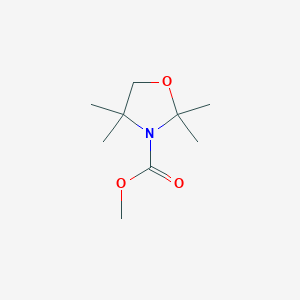
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is a heterocyclic organic compound featuring an oxazolidine ring. This compound is notable for its unique structural properties, which include a five-membered ring containing both nitrogen and oxygen atoms. It is used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate typically involves the cyclization of amino alcohols with carboxylic acids or their derivatives. One common method includes the reaction of 2-amino-2-methyl-1-propanol with methyl chloroformate under basic conditions to form the oxazolidine ring .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the oxazolidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidines, amines, and alcohols, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its ability to interact with biological targets.
Industry: It is utilized in the production of polymers, resins, and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, which can alter the function of the target molecules .
Comparación Con Compuestos Similares
Thiazoles: These compounds also contain a five-membered ring but with sulfur instead of oxygen.
Imidazoles: Featuring a five-membered ring with two nitrogen atoms.
Triazoles: Contain three nitrogen atoms in the ring structure.
Uniqueness: Methyl 2,2,4,4-tetramethyloxazolidine-3-carboxylate is unique due to its specific ring structure that includes both nitrogen and oxygen atoms, providing distinct reactivity and stability compared to other heterocycles .
This comprehensive overview highlights the significance of this compound in various fields, emphasizing its unique properties and potential applications
Propiedades
Número CAS |
936493-29-7 |
|---|---|
Fórmula molecular |
C9H17NO3 |
Peso molecular |
187.24 g/mol |
Nombre IUPAC |
methyl 2,2,4,4-tetramethyl-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C9H17NO3/c1-8(2)6-13-9(3,4)10(8)7(11)12-5/h6H2,1-5H3 |
Clave InChI |
LHDMMLLKIVJHME-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(N1C(=O)OC)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


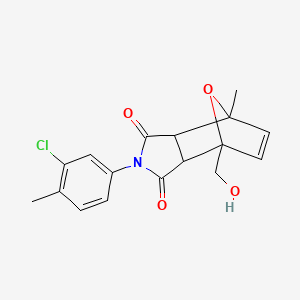
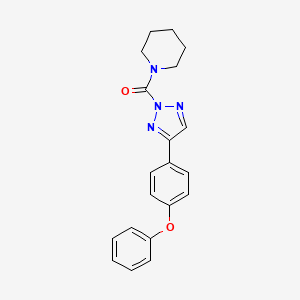

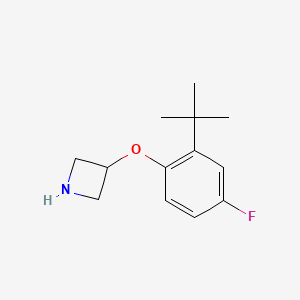

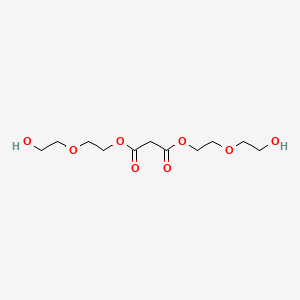
![5-{[2-(Morpholin-4-yl)ethyl]amino}-2-(2-phenylcyclopropyl)-1,3-oxazole-4-carbonitrile](/img/structure/B14134042.png)

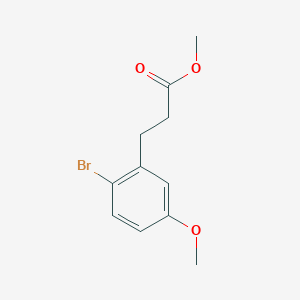
![2-(Phenylacetyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B14134051.png)
![Zinc, iodo[(3-methyl-3-oxetanyl)methyl]](/img/structure/B14134052.png)
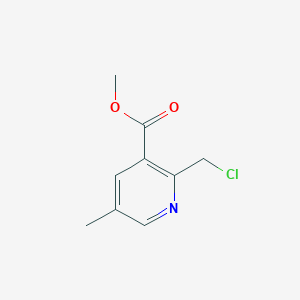
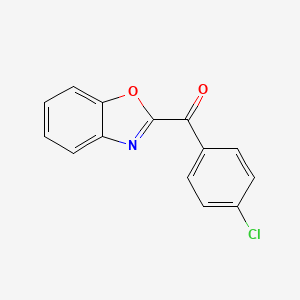
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
